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Compound of Interest

Compound Name: Chimonanthine

Cat. No.: B1196302 Get Quote

An Objective Comparative Analysis of Chimonanthine, Folicanthine, and Calycanthine for

Researchers

This guide provides a detailed comparative analysis of three structurally related dimeric

pyrrolidinoindoline alkaloids: Chimonanthine, Folicanthine, and Calycanthine. Derived from

plants of the Calycanthaceae family, these compounds have garnered interest for their diverse

and significant biological activities.[1][2] This document is intended for researchers, scientists,

and drug development professionals, offering a consolidated resource of their chemical

properties, biosynthetic origins, and pharmacological effects, supported by available

experimental data.

Chemical and Physical Properties
Chimonanthine, Folicanthine, and Calycanthine are isomers and stereoisomers that share a

common dimeric tryptamine-derived core.[1] Their fundamental structures are based on the

fusion of two hexahydropyrrolo[2,3-b]indole units. The key structural distinctions arise from the

nature and position of N-methylation and the stereochemistry at their chiral centers, which

significantly influences their biological profiles.
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Property Chimonanthine Folicanthine Calycanthine

Molecular Formula C₂₂H₂₆N₄[3][4] C₂₄H₃₀N₄[5] C₂₂H₂₆N₄[6][7]

Molecular Weight 346.47 g/mol [3][4] 374.52 g/mol [5] 346.47 g/mol [8]

Core Structure

Dimer of two Nₐ-

methyltryptamine

units.[1]

Dimer of two Nₐ,Nb-

dimethyltryptamine

units.[1]

Isomer of

Chimonanthine with a

different ring linkage.

[9][10]

CAS Number 5545-89-1[4]
6879-59-0 ((-)-

Folicanthine)[11]
595-05-1[6]

Description

A dimeric

pyrrolidinoindoline-

type alkaloid.[1]

A tetramethyl

derivative of the

Chimonanthine

skeleton.[5]

A potent convulsant

alkaloid, principal in

the Calycanthaceae

family.[7][12]

Biosynthetic Pathway
These alkaloids are proposed to originate from the oxidative dimerization of Nb-

methyltryptamine. This dimerization forms a key intermediate which, through a series of

enzyme-catalyzed reactions and modifications, yields the various structural skeletons of the

Calycanthaceae alkaloids.[1]
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Caption: Proposed biosynthetic origin of Chimonanthine, Folicanthine, and Calycanthine.

Comparative Pharmacological Activities
The pharmacological profiles of these alkaloids are diverse, with activities ranging from

antifungal and antiviral to potent effects on the central nervous system.

Antifungal Activity
Calycanthine and Folicanthine have demonstrated significant inhibitory activity against several

plant pathogenic fungi.[13] In one study, (+)-Calycanthine was most effective against Bipolaris

maydis, while (-)-Folicanthine showed its strongest activity against Sclerotinia sderotiorum.[2]

[13]
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Compound Fungus EC₅₀ (µg/mL)

(+)-Calycanthine Exserohilum turcicum >100

Bipolaris maydis 29.3[2][13]

Alternaria solani >100

Sclerotinia sderotiorum 85.4

Fusarium oxysportium >100

(-)-Folicanthine Exserohilum turcicum 75.3

Bipolaris maydis 92.4

Alternaria solani >100

Sclerotinia sderotiorum 61.2[2][13]

Fusarium oxysportium >100

Melanogenesis Inhibitory Activity
All three principal alkaloids have shown potent inhibitory activity on melanogenesis in

theophylline-stimulated B16 melanoma cells, with (+)-Calycanthine being the most potent.[1]

Their efficacy far exceeds that of Arbutin, a commercial tyrosinase inhibitor used as a positive

control.[1]

Compound IC₅₀ (µM)

(+)-Calycanthine 0.93[1]

(-)-Chimonanthine 1.4[1]

(-)-Folicanthine 1.8[1]

Arbutin (Control) 174[1]

Analgesic and Opioid Receptor Activity
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Certain stereoisomers of Chimonanthine exhibit strong binding affinities for µ-opioid receptors,

indicating potential analgesic properties.[1] In vivo studies have shown that (+)-chimonanthine
resembles the analgesic profile of hodgkinsine, a related trimeric alkaloid.[14]

Compound Receptor Kᵢ (nM)

(-)-Chimonanthine µ-opioid 271 ± 85[1]

(+)-Chimonanthine µ-opioid 652 ± 159[1]

meso-Chimonanthine µ-opioid 341 ± 29[1]

Antiviral Activity
Weak antiviral activities against the porcine respiratory and reproductive syndrome virus

(PRRSV) have been reported for Chimonanthine and Folicanthine.[2]

Compound Virus IC₅₀ (µM)

(-)-Chimonanthine PRRSV 68.9 ± 3.1[2]

(-)-Folicanthine PRRSV 58.9 ± 10.2[2]

Neuroactivity
Calycanthine is widely recognized as a potent central convulsant.[12] Its mechanism involves

the disruption of inhibitory neurotransmission. In contrast, data on the specific neuroactivity of

Chimonanthine and Folicanthine is less extensive, though their structural similarity suggests

potential interactions with CNS targets.
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Compound Activity Target / Effect Potency

Calycanthine Convulsant

Inhibition of K⁺-

stimulated GABA

release

ED₅₀ ≈ 21 µM[12]

Blockade of L-type

Ca²⁺ currents
IC₅₀ ≈ 42 µM[12][15]

Inhibition of GABA-A

mediated currents
KB ≈ 135 µM[12][16]

Mechanisms of Action
The distinct pharmacological profiles of these alkaloids are rooted in their specific molecular

interactions. The most well-elucidated mechanism is that of Calycanthine's convulsant effect.
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Caption: Mechanism of Calycanthine's convulsant action via GABAergic system disruption.

Key Experimental Protocols
The data presented in this guide were obtained through standardized in vitro assays. Below are

generalized methodologies representative of those used in the cited studies.

Antifungal Susceptibility Testing
Objective: To determine the concentration of an alkaloid that inhibits fungal growth by 50%

(EC₅₀).
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Methodology:

Fungal Culture: The pathogenic fungi (E. turcicum, B. maydis, A. solani, S. sderotiorum, F.

oxysportium) are cultured on a suitable medium, such as Potato Dextrose Agar (PDA), to

obtain fresh mycelia.[13]

Compound Preparation: The test alkaloids are dissolved in a solvent (e.g., DMSO) and

then diluted with the sterile culture medium to achieve a range of final concentrations.

Incubation: A small, standardized plug of fungal mycelium is placed in the center of each

petri dish containing the medium with the test compound. Plates are incubated at a

controlled temperature (e.g., 25-28°C) for several days.[13]

Measurement: The diameter of fungal growth is measured daily. The percentage of growth

inhibition is calculated relative to a solvent-only control.

Data Analysis: The EC₅₀ values are calculated by plotting the percentage of inhibition

against the logarithm of the compound concentration and fitting the data to a dose-

response curve.[13]

Melanogenesis Inhibition Assay
Objective: To determine the concentration of an alkaloid that inhibits melanin production by

50% (IC₅₀) in melanoma cells.

Methodology:

Cell Culture: B16 melanoma 4A5 cells are cultured in a suitable medium (e.g., DMEM)

supplemented with fetal bovine serum and antibiotics.[1]

Cell Treatment: Cells are seeded in multi-well plates. After adherence, the medium is

replaced with fresh medium containing various concentrations of the test alkaloids and a

melanogenesis stimulator (e.g., theophylline).[1]

Incubation: The cells are incubated for a period of 72-96 hours.

Melanin Quantification: After incubation, cells are washed with PBS and lysed (e.g., with

NaOH). The melanin content in the lysate is quantified by measuring the absorbance at a

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/19551726/
https://pubmed.ncbi.nlm.nih.gov/19551726/
https://pubmed.ncbi.nlm.nih.gov/19551726/
https://www.mdpi.com/1420-3049/20/4/6715
https://www.mdpi.com/1420-3049/20/4/6715
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1196302?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


specific wavelength (e.g., 405 nm) using a microplate reader.

Data Analysis: The melanin content is normalized to the total protein content of the cells.

The IC₅₀ value is determined from the dose-response curve of melanin inhibition versus

compound concentration.[1]

Conclusion
Chimonanthine, Folicanthine, and Calycanthine, while structurally similar, exhibit distinct and

potent biological activities.

Calycanthine stands out for its potent convulsant properties, mediated by its unique

interaction with the GABAergic system, and also shows the strongest melanogenesis

inhibition.[1][12]

Chimonanthine displays notable analgesic potential through its affinity for µ-opioid

receptors.[1]

Folicanthine demonstrates significant antifungal activity, comparable to Calycanthine against

certain pathogens.[2][13]

The comparative data highlight how subtle structural modifications, such as N-methylation and

stereochemistry, can dramatically alter pharmacological targets and efficacy. For drug

development professionals, these compounds represent intriguing scaffolds for designing novel

therapeutics, particularly in the fields of neuropharmacology, infectious disease, and

dermatology. Further research is warranted to fully elucidate their mechanisms, explore their

therapeutic windows, and assess their potential for clinical application.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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